(3-Methoxyphenyl)(phenyl)phosphinic acid
Description
Significance of Phosphinic Acids in Contemporary Organic Synthesis
Phosphinic acids, characterized by the general formula R₂P(O)OH, have garnered considerable attention in modern organic synthesis due to their multifaceted roles. They serve as crucial intermediates in the preparation of a wide range of more complex organophosphorus compounds. Their utility extends to their application as ligands in transition-metal catalysis, where they can influence the catalytic activity and selectivity of various transformations. Furthermore, the structural analogy of the phosphinic acid moiety to the tetrahedral transition state of amide bond hydrolysis has made them valuable scaffolds in the design of enzyme inhibitors.
Overview of Arylphosphinic Acid Chemistry and its Evolution
Arylphosphinic acids, a subclass of phosphinic acids where at least one of the R groups is an aryl moiety, have a rich history. Early methods for their synthesis were often limited in scope and required harsh reaction conditions. However, the advent of modern cross-coupling reactions has revolutionized the synthesis of arylphosphinic acids, allowing for the introduction of a wide variety of aryl groups with high efficiency and functional group tolerance. Key reactions in the synthetic arsenal (B13267) for preparing arylphosphinic acids and their precursors include the Michaelis-Arbuzov reaction organic-chemistry.orgwikipedia.orgjk-sci.comeurekaselect.comresearchgate.net, the Atherton-Todd reaction beilstein-journals.orgrsc.orgwikipedia.orgsioc-journal.cnrsc.org, and the palladium-catalyzed Hirao cross-coupling reaction nih.govwikipedia.orgresearchgate.netmdpi.comnih.gov. These methods have significantly expanded the accessibility and structural diversity of arylphosphinic acids, paving the way for their broader application. The synthesis of unsymmetrical diarylphosphinic acids, such as (3-Methoxyphenyl)(phenyl)phosphinic acid, presents a particular synthetic challenge that has been addressed through various strategic approaches ox.ac.uknih.govrsc.org.
Structural Classification and Chemical Characteristics of this compound within Phosphinic Acid Families
This compound belongs to the family of unsymmetrical diarylphosphinic acids. Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group, a phenyl group, and a 3-methoxyphenyl (B12655295) group.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₃O₃P |
| Molecular Weight | 248.21 g/mol |
| Structural Formula | A visual representation of the molecule would be placed here in a full article. |
| Class | Unsymmetrical Diarylphosphinic Acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13O3P |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
(3-methoxyphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O3P/c1-16-11-6-5-9-13(10-11)17(14,15)12-7-3-2-4-8-12/h2-10H,1H3,(H,14,15) |
InChI Key |
AORUJVSRIBKNNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)P(=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Reaction Mechanisms and Stereochemical Considerations of 3 Methoxyphenyl Phenyl Phosphinic Acid Derivatives
Mechanistic Pathways Governing Phosphinic Acid Synthesis
The synthesis of unsymmetrical phosphinic acids such as (3-Methoxyphenyl)(phenyl)phosphinic acid can be achieved through several established mechanistic pathways. Key among these are the Michaelis-Arbuzov reaction, cross-coupling reactions, and the oxidation of corresponding phosphinites.
One of the most versatile methods for forming carbon-phosphorus bonds is the Michaelis-Arbuzov reaction . A plausible pathway for the synthesis of a precursor to this compound would involve the reaction of a phenylphosphonite ester with 3-bromoanisole (B1666278). The mechanism commences with the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the aryl halide, leading to a quasi-phosphonium intermediate. Subsequent dealkylation, typically through an S(_N)2 attack by the displaced halide ion on the alkoxy group of the phosphonium (B103445) salt, yields the corresponding phosphinate ester. Hydrolysis of this ester under acidic or basic conditions then affords the final phosphinic acid.
Palladium-catalyzed cross-coupling reactions offer another powerful route. For instance, the Hirao reaction, a type of cross-coupling, can be employed. This would involve the reaction of a diarylphosphine oxide with an aryl halide in the presence of a palladium catalyst. While not a direct synthesis of the target acid, it highlights the utility of palladium catalysis in forming the crucial P-C(aryl) bonds.
A more direct approach involves the oxidation of a corresponding phosphinite . The synthesis of the precursor, (3-methoxyphenyl)(phenyl)phosphine oxide, can be achieved through the reaction of a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, with phenylphosphonic dichloride. The resulting phosphine (B1218219) oxide can then be oxidized to the phosphinic acid using a variety of oxidizing agents, including hydrogen peroxide.
Another relevant synthetic strategy is the phospha-Michael addition . This involves the addition of a P-H bond across a double bond. For instance, the addition of phenylphosphine (B1580520) to a suitable activated alkene derived from 3-methoxycinnamic acid could be envisioned, followed by oxidation to yield the desired phosphinic acid. The activation of hypophosphorous salts with agents like hexamethyldisilazane (B44280) (HMDS) to form bis(trimethylsilyl)
Structural Modifications and Analogues: Synthesis and Advanced Features
Synthesis of Substituted Arylphosphinic Acids
The synthesis of arylphosphinic acids with various substituents on the aromatic rings is a key strategy for modulating their electronic and steric properties. This allows for the fine-tuning of their reactivity and interaction with biological targets or material interfaces.
The presence of a methoxy (B1213986) group on the phenyl ring, as in (3-Methoxyphenyl)(phenyl)phosphinic acid, significantly influences the compound's characteristics. The position of the methoxy group (ortho, meta, or para) can have distinct effects. For instance, a meta-substituted methoxy group primarily exerts an inductive electron-withdrawing effect, which can be contrasted with the resonance-based electron-donating effect of a para-methoxy group. scispace.com
The synthesis of such compounds can be achieved through various methods. One approach involves the reaction of (allyl)(methoxy)benzenes with red phosphorus in a superbasic system like KOH-DMSO. researchgate.net This method has been shown to produce [2-(methoxyaryl)-1-methylethyl]phosphinic acids with preparative yields. researchgate.net Another strategy is the palladium-catalyzed reaction between anilinium hypophosphite and aromatic electrophiles, which provides a direct route to monosubstituted phosphinic acids. organic-chemistry.org The solubility of methoxyphenyl-substituted phosphinic acids has also been a subject of study, which is a critical parameter for their application. acs.org
Replacing the oxygen atoms in the phosphinic acid moiety with sulfur or selenium atoms leads to the formation of thio- and selenophosphinic acids, respectively. These analogues often exhibit altered reactivity and biological activity. A common method for their synthesis involves the use of reagents like 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, also known as Lawesson's reagent. researchgate.net This reagent can be used to introduce sulfur into the phosphinic acid structure. researchgate.net The synthesis of esters of dithiophosphonic acids can be achieved by the addition of sulfur to the corresponding phosphonous acid esters. researchgate.net
Phosphinic Acid-Containing Pseudopeptides and Biomimetic Structures
Phosphinic acids are excellent mimics of the tetrahedral transition state of peptide bond hydrolysis, making them valuable building blocks for the design of enzyme inhibitors. nih.govnih.gov These phosphinic pseudopeptides have shown significant potential as inhibitors of metalloproteases and aspartyl proteases. nih.gov
The synthesis of phosphinic dipeptide analogues is a cornerstone of developing potent enzyme inhibitors. nih.gov A prevalent strategy is the phospha-Michael addition of α-amino-H-phosphinates to acrylates. mdpi.com This reaction can be facilitated by silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or chlorotrimethylsilane (B32843) (TMSCl) in the presence of a tertiary amine. mdpi.com Another approach involves the three-component condensation of an aldehyde, benzyl (B1604629) carbamate, and a phosphonous acid, which can yield phosphinic dipeptides. mdpi.com The choice of protecting groups, such as benzyloxycarbonyl (Cbz), t-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc), is critical for the success of these synthetic routes. mdpi.com
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of phosphinic acid-based inhibitors. acs.org These studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity. For instance, in the development of inhibitors for aminopeptidases, it has been demonstrated that the side chains at the P1' and P2' positions are critical determinants of potency and selectivity. acs.org By making single-point modifications based on structural data, it is possible to develop highly potent and selective inhibitors. nih.gov The introduction of heteroatoms or heteroatom-based fragments into the P1 or P1' residues can lead to low nanomolar and even subnanomolar inhibitors of certain aminopeptidases. nih.gov
Organometallic Derivatives of Phosphinic Acids
Phosphinic acids can act as ligands for metal ions, forming organometallic complexes with diverse applications. The synthesis of pseudo-oligopeptides containing two phosphinic acid groups has been shown to result in compounds with high binding affinity and selectivity for Fe(III). wustl.edu The linkage between the two phosphinic acid groups plays a crucial role in determining whether the metal binding is intramolecular or intermolecular. wustl.edu Furthermore, palladium-phosphine complexes have been utilized to promote the direct C-3 arylation of various heterocyclic compounds. researchgate.net
Applications in Catalysis and Coordination Chemistry
(3-Methoxyphenyl)(phenyl)phosphinic Acid as a Brønsted Acid Catalyst
Brønsted acid catalysis is a cornerstone of organic synthesis, facilitating a wide range of transformations through proton donation. Organophosphorus acids, in particular, have emerged as effective Brønsted acid catalysts.
While no specific studies detailing the catalytic activity of this compound have been identified, the broader class of diarylphosphinic acids has been explored in various Brønsted acid-catalyzed reactions. These acids can protonate substrates, thereby activating them towards nucleophilic attack. For instance, diarylphosphinic acids could potentially catalyze reactions such as esterifications, acetalizations, and Friedel-Crafts-type reactions. The presence of the electron-donating methoxy (B1213986) group on one of the phenyl rings in this compound would subtly influence its acidity and, consequently, its catalytic efficacy compared to unsubstituted diphenylphosphinic acid. The methoxy group may slightly decrease the Brønsted acidity by donating electron density to the phosphorus center, which could be a factor in fine-tuning catalytic activity for specific transformations.
Aryl phosphinic acid–phosphoric acid hybrid molecules have been synthesized and shown to be highly efficient in hetero-Diels–Alder reactions, indicating the potential of the phosphinic acid moiety to participate in Brønsted acid catalysis. rsc.org
Chiral phosphoric acids (CPAs), particularly those derived from BINOL, are a well-established class of asymmetric Brønsted acid catalysts. acs.org They have been successfully employed in a vast number of enantioselective transformations.
A key difference between this compound and CPAs lies in their structural nature. This compound is an achiral molecule, and therefore, its use in catalysis would lead to racemic products unless a chiral co-catalyst or substrate is involved. In contrast, the chirality of CPAs is derived from their axial chirality, which allows for the creation of a chiral environment around the acidic proton, enabling enantioselective catalysis.
In terms of acidity, phosphinic acids are generally considered to be less acidic than phosphoric acids. mdpi.com This difference in acidity can influence their catalytic activity, with the stronger acidity of phosphoric acids often being advantageous for activating less reactive substrates. However, the milder acidity of phosphinic acids could be beneficial in reactions where a highly acidic catalyst might lead to side reactions or decomposition of sensitive substrates.
Table 1: Comparison of General Properties of Phosphinic and Phosphoric Acids
| Property | Phosphinic Acids (e.g., Diarylphosphinic Acids) | Chiral Phosphoric Acids (CPAs) |
| Structure | R₂P(O)OH | (RO)₂P(O)OH (with chiral R groups) |
| Acidity (pKa) | Generally higher (less acidic) than phosphoric acids. mdpi.com | Generally lower (more acidic) than phosphinic acids. mdpi.com |
| Chirality | Typically achiral (unless chiral substituents are present). | Inherently chiral due to the scaffold (e.g., BINOL). |
| Catalysis | General Brønsted acid catalysis. | Asymmetric Brønsted acid catalysis. |
Ligand Design and Coordination Chemistry of Phosphinic Acid Derivatives
The phosphinic acid moiety provides a versatile binding site for metal ions, making these compounds valuable ligands in coordination chemistry and the development of metal-based catalysts.
Phosphinic acids can coordinate to metal centers in various modes, most commonly acting as bidentate bridging or chelating ligands through the two oxygen atoms of the phosphinate group. This ability to form stable complexes has led to their use in the construction of coordination polymers and discrete metal complexes. mdpi.com
While specific transition metal complexes of this compound are not documented in the literature, the synthesis of such complexes would likely follow established procedures for other diarylphosphinic acids. These methods typically involve the reaction of the phosphinic acid with a metal salt in a suitable solvent. The resulting complexes could feature a range of transition metals, such as palladium, rhodium, copper, and gold, which are commonly used in catalysis. mdpi.comnih.gov
The electronic and steric properties of the substituents on the phosphorus atom in phosphinic acid ligands have a profound impact on the properties of the resulting metal complexes and their catalytic performance. In this compound, the presence of the methoxy group introduces an electronic asymmetry compared to diphenylphosphinic acid. This could influence the electron density at the metal center in a coordinated complex, potentially altering its reactivity in catalytic cycles.
The steric bulk of the aryl groups also plays a crucial role. The phenyl and 3-methoxyphenyl (B12655295) groups are of moderate size, which would influence the coordination geometry around the metal center and the accessibility of substrates to the active site. In homogeneous catalysis, the ligand framework is critical for controlling both the activity and selectivity of the catalyst. For instance, in cross-coupling reactions catalyzed by palladium complexes, the nature of the phosphine (B1218219) ligand is known to significantly affect the efficiency of oxidative addition and reductive elimination steps. tcichemicals.com While phosphinic acids are distinct from phosphines, the electronic and steric tuning afforded by the aryl groups in this compound would similarly be expected to modulate the catalytic activity of its metal complexes.
Table 2: Potential Coordination Modes of Diarylphosphinate Ligands
| Coordination Mode | Description |
| Monodentate | Coordination through one of the oxygen atoms. |
| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center, forming a chelate ring. |
| Bidentate Bridging | The two oxygen atoms bridge two different metal centers. |
Role in Nucleophilic Phosphine Catalysis with Related Organophosphorus Compounds
Nucleophilic phosphine catalysis is a powerful strategy in organic synthesis, where a phosphine adds to an electrophilic substrate to generate a reactive zwitterionic intermediate. nih.gov This type of catalysis typically involves tertiary phosphines rather than phosphinic acids.
However, the chemistry of phosphinic acids is related to this field. Phosphinic acids are pentavalent phosphorus compounds, while nucleophilic phosphine catalysis involves trivalent phosphines. The phosphorus atom in this compound is in a higher oxidation state and lacks the lone pair of electrons necessary to act as a nucleophile in the same manner as a tertiary phosphine.
Nevertheless, it is important to consider the broader context of organophosphorus catalysis. Phosphine oxides, which are structurally related to phosphinic acids, can sometimes be byproducts of phosphine-catalyzed reactions. Understanding the reactivity of various organophosphorus species helps in designing new catalytic cycles. While this compound itself would not be a direct participant in typical nucleophilic phosphine catalysis, its synthesis and potential transformations are part of the larger landscape of organophosphorus chemistry that underpins these catalytic methods. For example, the reduction of phosphinic acids can be a route to secondary phosphines, which are precursors to the tertiary phosphines used in catalysis.
This compound represents a molecule with untapped potential in the realms of catalysis and coordination chemistry. Based on the established reactivity of analogous diarylphosphinic acids, it can be postulated that this compound could function as a Brønsted acid catalyst for various organic transformations. Its coordination to transition metals could yield novel catalysts with tunable electronic and steric properties, influenced by the distinct aryl substituents. While direct experimental data for this specific compound remains to be explored, the foundational principles of organophosphorus chemistry provide a strong basis for future investigations into its applications.
Spectroscopic and Structural Characterization Techniques for 3 Methoxyphenyl Phenyl Phosphinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For (3-Methoxyphenyl)(phenyl)phosphinic acid, a combination of ¹H, ¹³C, and ³¹P NMR studies is employed to assemble a complete picture of its molecular framework.
¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis and Signal Assignment
The analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the precise assignment of each signal to a specific nucleus within the molecule.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and 3-methoxyphenyl (B12655295) rings, as well as a singlet for the methoxy (B1213986) group protons. The protons on the 3-methoxyphenyl ring would exhibit a complex splitting pattern due to their differing chemical environments and coupling interactions. The P-H proton, if observable, would likely appear as a doublet due to coupling with the phosphorus nucleus.
The ¹³C NMR spectrum provides information on the carbon skeleton. Characteristic signals would be observed for the methoxy carbon, the various aromatic carbons, and the carbon atoms directly bonded to the phosphorus atom, which would show coupling to the ³¹P nucleus. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the phosphinic acid moiety.
The ³¹P NMR spectrum is particularly diagnostic for organophosphorus compounds, typically showing a single resonance for this compound. The chemical shift of this signal is indicative of the pentavalent state of the phosphorus atom and its bonding environment. The typical chemical shift range for phosphinic acids falls between 20 and 60 ppm. science-and-fun.de
Interactive Data Table: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.20-7.80 | m | Aromatic protons |
| ¹H | 3.80 | s | Methoxy protons |
| ¹H | 11.0-12.0 | br s | P-OH proton |
| ¹³C | 159-161 | s | C-O (methoxyphenyl) |
| ¹³C | 110-135 | m | Aromatic carbons |
| ¹³C | 55-56 | s | Methoxy carbon |
| ³¹P | 20-40 | s | P nucleus |
Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.
Key expected vibrational modes include:
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the phosphinic acid.
P=O stretching: A strong absorption band typically found between 1150 and 1250 cm⁻¹.
P-O-H bending: Bands in the 900-1000 cm⁻¹ region.
C-O stretching: Aromatic ether C-O stretching vibrations would appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H stretch (acid) | 2500-3300 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| P=O stretch | 1150-1250 |
| C-O stretch (aromatic ether) | 1200-1275 |
| Aromatic C=C stretch | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₃H₁₃O₃P), the molecular ion peak [M]⁺ would be expected at m/z 248.
The fragmentation pattern would likely involve the loss of characteristic neutral fragments. The fragmentation of anisole (B1667542) derivatives often involves the loss of a methyl radical (•CH₃) or a formyl radical (•CHO). osti.govresearchgate.net In the context of phenylphosphinic acids, cleavage of the P-C and P-O bonds would also be anticipated. Common fragmentation pathways could include:
Loss of the methoxy group (•OCH₃).
Loss of the phenyl group (•C₆H₅).
Loss of the hydroxyl group (•OH).
Rearrangement reactions followed by fragmentation.
Analysis of these fragments helps to piece together the structure of the parent molecule.
X-ray Crystallography for Solid-State Structure Determination
While NMR, IR, and MS provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Elucidation of Molecular Conformation and Bond Parameters
A single-crystal X-ray diffraction study of this compound would reveal:
Molecular Conformation: The dihedral angles between the phenyl and 3-methoxyphenyl rings, as well as the orientation of the methoxy group relative to the aromatic ring.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., P=O, P-O, P-C, C-O, C-C) and bond angles within the molecule. This data provides insight into the hybridization and bonding characteristics of the atoms. For instance, in a related compound, bis(3,5-dimethoxyphenyl)phosphinic acid, the P—O bond lengths were found to be 1.496(2) Å and 1.542(2) Å. cdnsciencepub.com
Intermolecular Interactions: The crystal packing would reveal how individual molecules interact with each other in the solid state, such as through hydrogen bonding involving the phosphinic acid groups and other potential weak interactions. Phosphinic acids often form hydrogen-bonded dimers in the solid state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound, featuring a phosphinyl group (-P(O)OH) and two aromatic rings (a phenyl group and a 3-methoxyphenyl group), provides the necessary functionalities for significant intermolecular interactions.
Hydrogen Bonding: The most prominent intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond involving the phosphinic acid moiety. The hydroxyl group (-OH) attached to the phosphorus atom can act as a hydrogen bond donor, while the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. This typically leads to the formation of strong O-H···O=P hydrogen bonds, which can result in the self-assembly of molecules into dimers, chains, or more complex three-dimensional networks.
For comparison, in the crystal structure of a related compound, bis(3,5-dimethoxyphenyl)phosphinic acid, intermolecular O-H···O interactions are observed to link the molecules into chains. sigmaaldrich.com It is highly probable that this compound would exhibit a similar hydrogen bonding motif, forming extended chains or dimeric structures in the solid state.
In analogous structures, such as bis(3,5-dimethoxyphenyl)phosphinic acid, π-π interactions with a centroid-centroid distance of 3.7307 Å have been reported, contributing to the formation of a three-dimensional network. sigmaaldrich.com It is therefore anticipated that the phenyl and/or 3-methoxyphenyl rings of the title compound would engage in similar π-π stacking interactions, further stabilizing the crystal lattice.
Due to the lack of specific crystallographic data for this compound, a quantitative data table for its intermolecular interactions cannot be generated at this time. The following table is a hypothetical representation of the types of data that would be obtained from a single-crystal X-ray diffraction study.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |
| Hydrogen Bond | O-H···O=P | N/A | N/A | N/A | N/A | N/A |
| π-π Stacking | Ring(1)···Ring(2) | N/A | N/A | N/A | N/A | N/A |
| Data not available in the searched literature. |
Future Research Directions and Outlook in 3 Methoxyphenyl Phenyl Phosphinic Acid Chemistry
Development of Greener and More Efficient Synthetic Routes
The industrial viability and environmental footprint of any chemical are fundamentally tied to its synthesis. For (3-Methoxyphenyl)(phenyl)phosphinic acid and related compounds, a key research thrust is the move away from traditional methods that often rely on hazardous reagents and produce significant waste.
Conventional syntheses have frequently involved reactants like dichlorophenylphosphine (B166023) or phosphorus trichloride, which are corrosive and require stringent handling protocols. researchgate.netresearchgate.net Future research is focused on developing alternative pathways that are inherently safer, more atom-economical, and utilize environmentally benign conditions. Recent developments in organophosphorus chemistry highlight several promising avenues. rsc.org One approach involves the use of microwave-assisted synthesis, which can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net Another focuses on mechanochemical methods, attempting to synthesize related organophosphorus compounds in the absence of solvents, thereby dramatically reducing waste. uakron.edu
Furthermore, the development of catalytic routes for creating the crucial phosphorus-carbon (P-C) bonds is a major goal. Strategies such as the Michaelis-Arbuzov, Pudovik, and Mannich reactions are being re-evaluated with modern, greener catalysts. nih.gov Research into recyclable, polymer-supported catalysts, for instance, demonstrates a path toward simplified product purification and reduced catalyst waste. nih.gov
| Synthetic Approach | Key Reagents/Catalysts | Typical Conditions | Reported Yields (for analogous compounds) | Green Advantage |
|---|---|---|---|---|
| Traditional Hydrolysis | Dichlorophenylphosphine (DCPP), Water | 20°C, 6 hours | ~75% for Phenylphosphinic acid researchgate.net | Low - Uses hazardous DCPP. |
| Traditional Esterification | Phosphorous trichloride, Phenol | High Temp (140-160°C) | Up to 98.5% for Triphenyl phosphite (B83602) researchgate.net | Low - High energy, HCl byproduct. |
| Green Alternative (Catalytic) | Phosphoric acid (as catalyst) | Milder than sulfuric acid | ~79% (in Acetylsalicylic acid synthesis) abcr-mefmo.orgabcr-mefmo.org | High - Replaces corrosive strong acids, safer. |
| Mechanochemical Synthesis | Solid-state reagents, milling | Solvent-free | Variable (method under development) uakron.edu | Very High - Eliminates bulk solvents. |
Exploration of Novel Catalytic Applications and Catalyst Design
The structural characteristics of this compound make it an intriguing candidate for two distinct roles in catalysis: as a ligand for metal-based catalysts and as a Brønsted acid organocatalyst.
Separately, chiral phosphinic acids have emerged as powerful Brønsted acid catalysts, in some cases demonstrating higher yields and enantioselectivity than their more common phosphoric acid counterparts. acs.org A study on chiral perfluoroalkyl phosphinic acids in an asymmetric Friedel-Crafts reaction reported yields up to 89% and 82% enantiomeric excess, significantly outperforming the analogous phosphoric acid. acs.org This suggests that synthesizing a chiral version of this compound could unlock its potential as a highly effective organocatalyst for asymmetric synthesis.
| Catalyst Type / Application | Example Compound | Reaction Catalyzed | Reported Performance | Outlook for (3-MeOPh)(Ph)P(O)OH |
|---|---|---|---|---|
| Chiral Brønsted Acid Catalyst | Perfluoroalkyl Phosphinic Acids | Asymmetric Friedel-Crafts | Up to 89% yield, 82% e.e. acs.org | High potential if a chiral version is synthesized. |
| Ligand for Metal Catalysis | α-Cationic Phosphines | Au(I)/Pt(II) Cycloisomerization | Remarkable ligand acceleration effects. nih.gov | Could serve as a tunable ligand to control selectivity. |
| Heterogeneous Catalyst Support | Phosphotungstic acid on Fe₃O₄@TiO₂ | Spiro-acridine synthesis | Efficient, stable, and magnetically separable. nih.gov | Could be used to functionalize catalyst supports. |
Design and Synthesis of Advanced Materials Incorporating Phosphinic Acid Scaffolds
Phosphinic acids are increasingly recognized as versatile building blocks for advanced functional materials. researchgate.net The phosphinic acid group, P(O)OH, is an excellent linker for connecting metal ions, forming robust networks, or for anchoring molecules to surfaces.
A particularly promising area is the synthesis of Metal-Organic Frameworks (MOFs). nih.gov Research has shown that phosphinate-based linkers can form stronger bonds with trivalent metal centers (like Fe³⁺ or Al³⁺) compared to commonly used carboxylate linkers, resulting in MOFs with enhanced thermal and hydrothermal stability. researchgate.net The this compound molecule is especially suited for this application. The phosphinate group would form the structural backbone of the MOF, while its two distinct aryl groups would project into the pores of the framework. This allows for the tuning of the pore's chemical environment, which is critical for applications in gas storage, separation, and catalysis. nih.gov
Beyond MOFs, polymers incorporating phosphinic acid functionalities in their side chains exhibit unique properties. mdpi.com These polymers can be used as ion-exchange resins for the selective separation of metals, including valuable lanthanides and actinides, a critical application in electronics recycling and nuclear waste management. nih.govmdpi.com The specific structure of this compound could impart specific selectivity for certain metal ions. Furthermore, phosphonic and phosphinic acids have been shown to be superior to silanes for grafting molecules onto metal oxide surfaces, opening avenues for creating new sensors, coatings, and hybrid materials. specificpolymers.com
| Material Type | Role of Phosphinic Acid | Key Properties | Potential Application |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Structural Linker | High thermal/chemical stability, tunable pore chemistry. researchgate.net | Gas storage, selective separations, catalysis. nih.gov |
| Functional Polymers | Side-chain group | Ion-exchange capability, metal chelation. mdpi.com | Selective metal extraction, water treatment. specificpolymers.com |
| Surface Modifiers | Anchoring Group | Forms robust metal-OP bonds on surfaces. specificpolymers.com | Biosensors, anti-corrosion coatings, hybrid materials. |
| Nanoparticle Synthesis | Capping/Stabilizing Agent | Controls particle size and prevents aggregation. researchgate.net | Development of novel nanomaterials. |
Integration with Sustainable Chemistry Principles
The future of chemistry is inextricably linked with the principles of sustainability, which encompass not only green synthesis but also the entire life cycle of a chemical. nih.govacs.org Research on this compound offers a clear opportunity to embed these principles from the ground up.
A holistic approach involves applying Life Cycle Assessment (LCA) to evaluate the environmental impact from raw material sourcing to final product disposal. nih.govresearchgate.net The journey begins with phosphorus itself, a finite resource whose extraction and use must be managed sustainably. rsc.org The development of greener synthetic routes, as discussed in section 8.1, directly addresses core green chemistry principles like waste prevention, atom economy, and the use of safer chemicals.
The application of this phosphinic acid in catalysis promotes energy efficiency and reduces the need for stoichiometric reagents. When used to create durable, recyclable materials like stable MOFs or functional polymers for metal recovery, it contributes to a circular economy. For example, using a phosphinic acid-based polymer to recover precious metals from electronic waste is a prime example of sustainable chemistry in action. However, a complete picture must also consider potential ecotoxicity. While organophosphorus compounds are ubiquitous, some classes are known environmental pollutants, making toxicological assessment a necessary component of sustainable development. jeeng.netmdpi.com Future research must therefore balance the design of high-performance molecules and materials with a thorough understanding of their environmental fate and impact, ensuring that the innovations in this compound chemistry contribute positively to a sustainable future. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Methoxyphenyl)(phenyl)phosphinic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or radical-mediated pathways. For example, alkylphosphinic acids are synthesized via reactions of organophosphorus precursors with H3PO2 in isopropanol at 90°C, initiated by AIBN (azobisisobutyronitrile) . Optimization includes varying temperature (e.g., 90–145°C), solvent (e.g., CH2Cl2), and stoichiometry of reagents like TMSCl (trimethylsilyl chloride) for intermediate stabilization . Characterization via <sup>31</sup>P NMR and FT-IR is critical for verifying purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- <sup>31</sup>P NMR : Detects phosphorus environment shifts; δ ~20–30 ppm for phosphinic acids .
- FT-IR : Peaks at ~2300–2400 cm<sup>−1</sup> (P-H stretching) and ~1200 cm<sup>−1</sup> (P=O) confirm functional groups .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for tautomeric forms (e.g., phosphonous acid tautomers) .
Q. What are the primary chemical reactions of this compound in solution?
- Methodology :
- Oxidation : Reacts with H2O2 to form phosphonic acids. Monitor via titration or <sup>31</sup>P NMR .
- Reduction : NaBH4 reduces P=O to P-H, forming secondary phosphinic acids .
- Substitution : Amines displace methoxy/phenyl groups under reflux (e.g., in THF), requiring inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does this compound act as a dual Brønsted acid/Lewis base catalyst in multicomponent reactions (MCRs)?
- Methodology : In Ugi-3CR reactions, the compound protonates imine intermediates (Brønsted acidity) while the phosphonous tautomer stabilizes nitrilium ions via Lewis basicity . Kinetic studies (e.g., in situ <sup>1</sup>H NMR) track proton transfer rates, while DFT calculations model transition states . Optimize catalytic efficiency by tuning solvent polarity (e.g., DMF vs. toluene) and substrate electronic effects.
Q. What computational approaches predict the reactivity of this compound in asymmetric catalysis?
- Methodology :
- DFT/Molecular Dynamics : Simulate tautomerization barriers (e.g., phosphinic ↔ phosphonous acid) and docking with substrates .
- QSPR Models : Correlate Hammett σ values of substituents (e.g., methoxy vs. nitro) with reaction rates .
- Software : Gaussian (for orbital analysis) and CP2K (for solvent effects) .
Q. How is this compound applied in advanced material science (e.g., photoresists)?
- Methodology : As a doping agent in conductive polymers (e.g., PEDOT), it enhances thermal stability. Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
